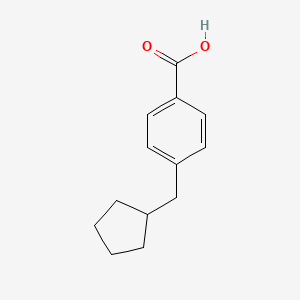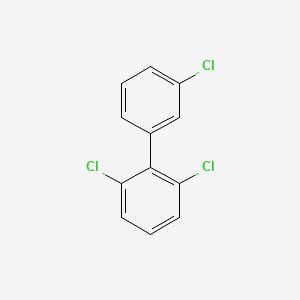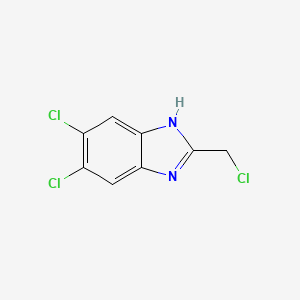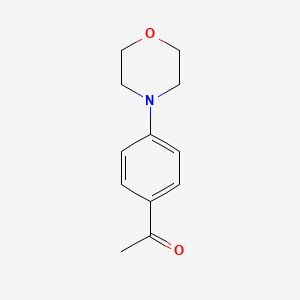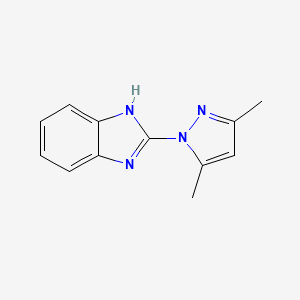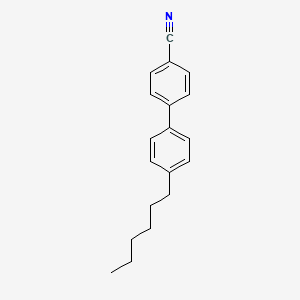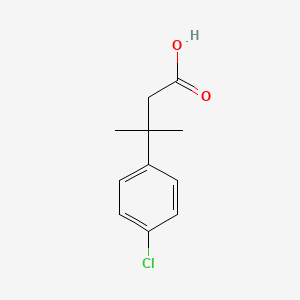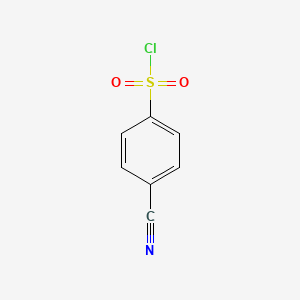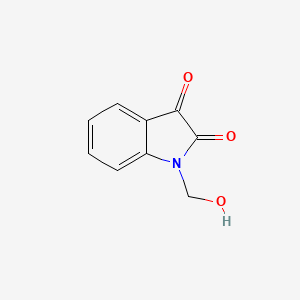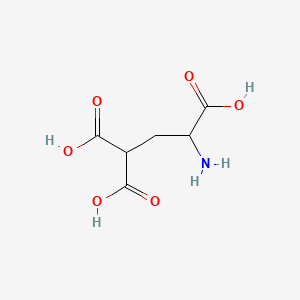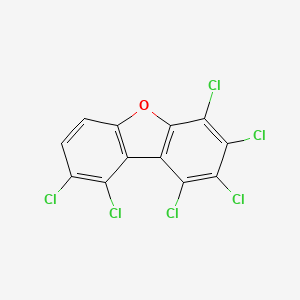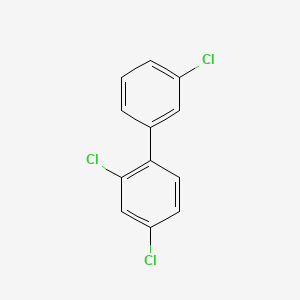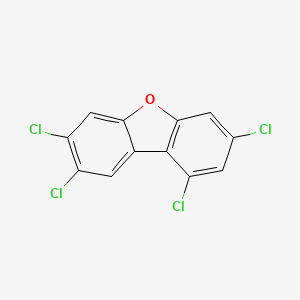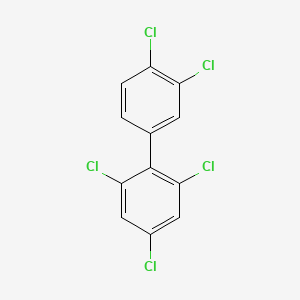
2,3',4,4',6-Pentachlorobiphenyl
Overview
Description
2,3’,4,4’,6-Pentachlorobiphenyl: is a polychlorinated biphenyl (PCB) compound, which belongs to a group of synthetic organic chemicals known as chlorinated hydrocarbons. These compounds were widely used in industrial applications due to their chemical stability, non-flammability, and insulating properties. they are now recognized as persistent environmental pollutants with significant toxicological effects .
Mechanism of Action
Target of Action
2,3’,4,4’,6-Pentachlorobiphenyl, also known as PCB118, primarily targets the protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These proteins play crucial roles in cell viability, apoptosis, and thyroid cell function .
Mode of Action
PCB118 interacts with its targets, leading to significant changes in their activity. It increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a) proteins, while decreasing NIS protein levels . This interaction affects the transcriptional activities of FoxO3a and NIS promoters .
Biochemical Pathways
PCB118 affects the Akt/FoxO3a/NIS signaling pathway . The compound induces thyroid cell dysfunction through this pathway . It also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Result of Action
PCB118 can inhibit cell viability in a concentration- and time-dependent manner . It also alters the DNA methylation status of differentially methylated regions in some imprinted genes . Furthermore, PCB118 disturbs the maturation process of progeny mouse oocytes in a dose-dependent manner .
Action Environment
PCBs, including PCB118, are persistent organic pollutants that have been widely found in the environment . They can bioaccumulate and affect multiple systems in animals and humans . Dietary intake accounts for at least 90% of the exposure of humans to PCBs, and the main source is animal-derived foods . Therefore, environmental factors such as diet and exposure to contaminated environments can significantly influence the action, efficacy, and stability of PCB118 .
Biochemical Analysis
Biochemical Properties
2,3’,4,4’,6-Pentachlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the cytochrome P450 1A1 gene . The interaction of 2,3’,4,4’,6-Pentachlorobiphenyl with these enzymes leads to the formation of hydroxylated metabolites, which can further interact with other biomolecules. These interactions are crucial for understanding the compound’s metabolism and its potential toxic effects.
Cellular Effects
The effects of 2,3’,4,4’,6-Pentachlorobiphenyl on various cell types and cellular processes are profound. This compound has been shown to induce autophagy in thyrocytes via the death-associated protein kinase 2/protein kinase D/phosphatidylinositol 3-kinase pathway . Additionally, 2,3’,4,4’,6-Pentachlorobiphenyl can alter DNA methylation patterns in germ cells, affecting gene expression and cellular metabolism . These changes can lead to disruptions in cell signaling pathways and overall cellular function.
Molecular Mechanism
At the molecular level, 2,3’,4,4’,6-Pentachlorobiphenyl exerts its effects through several mechanisms. It can bind to the aryl hydrocarbon receptor, leading to the activation of downstream signaling pathways such as the c-Jun N-terminal kinase pathway . This activation results in the production of inflammatory mediators like interleukin-6 and tumor necrosis factor-alpha, which can disrupt normal cellular functions. Additionally, 2,3’,4,4’,6-Pentachlorobiphenyl can inhibit the sodium/iodide symporter, affecting thyroid function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’,4,4’,6-Pentachlorobiphenyl can change over time. Studies have shown that this compound can accumulate in adipose tissue, serum, and milk in mammals . Over time, the stability and degradation of 2,3’,4,4’,6-Pentachlorobiphenyl can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to persistent alterations in DNA methylation and gene expression .
Dosage Effects in Animal Models
The effects of 2,3’,4,4’,6-Pentachlorobiphenyl vary with different dosages in animal models. At low concentrations, this compound can induce subtle changes in cellular function, while higher doses can lead to more pronounced toxic effects. For instance, exposure to high doses of 2,3’,4,4’,6-Pentachlorobiphenyl during pregnancy has been shown to negatively impact the reproductive system of offspring, including alterations in DNA methylation and gene expression . These findings highlight the importance of understanding the dosage-dependent effects of this compound.
Metabolic Pathways
2,3’,4,4’,6-Pentachlorobiphenyl is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2,3’,4,4’,6-Pentachlorobiphenyl to form hydroxylated metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s overall impact on metabolism.
Transport and Distribution
The transport and distribution of 2,3’,4,4’,6-Pentachlorobiphenyl within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells and distributed to various tissues, including adipose tissue and the thyroid . The localization and accumulation of 2,3’,4,4’,6-Pentachlorobiphenyl in specific tissues can have significant implications for its biological effects.
Subcellular Localization
2,3’,4,4’,6-Pentachlorobiphenyl can localize to specific subcellular compartments, affecting its activity and function. For example, this compound can accumulate in the follicular fluid of the thyroid, where it can disrupt normal thyroid function . Additionally, 2,3’,4,4’,6-Pentachlorobiphenyl can interact with post-translational modifications and targeting signals that direct it to specific organelles, further influencing its subcellular localization and effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4,4’,6-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3’,4,4’,6-Pentachlorobiphenyl, was historically carried out through batch processes involving the direct chlorination of biphenyl. The process was optimized to produce specific PCB congeners by adjusting the reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 2,3’,4,4’,6-Pentachlorobiphenyl undergoes several types of chemical reactions, including:
Reductive Dechlorination: This reaction involves the removal of chlorine atoms from the biphenyl structure, typically under anaerobic conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of hydroxylated metabolites.
Common Reagents and Conditions:
Reductive Dechlorination: Common reagents include reducing agents such as hydrogen gas or microbial cultures capable of dechlorination.
Oxidation: Cytochrome P450 enzymes, often found in liver microsomes, catalyze the oxidation of 2,3’,4,4’,6-Pentachlorobiphenyl.
Major Products Formed:
Scientific Research Applications
2,3’,4,4’,6-Pentachlorobiphenyl has been extensively studied for its environmental and toxicological impacts. Some key research applications include:
Environmental Chemistry: Studies on the persistence, bioaccumulation, and degradation of PCBs in various environmental matrices.
Bioremediation: Investigations into microbial degradation pathways for the detoxification of PCB-contaminated sites.
Analytical Chemistry: Development of analytical methods for the detection and quantification of PCBs in environmental and biological samples.
Comparison with Similar Compounds
2,3’,4,4’,5-Pentachlorobiphenyl (PCB 118): Another dioxin-like PCB with similar toxicological properties.
2,3,4,5,6-Pentachlorobiphenyl: A closely related congener with different chlorine substitution patterns.
Uniqueness: 2,3’,4,4’,6-Pentachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its environmental persistence, bioaccumulation potential, and toxicological effects. Its interaction with the aryl hydrocarbon receptor and subsequent activation of xenobiotic metabolism pathways are key factors that distinguish it from other PCB congeners .
Properties
IUPAC Name |
1,3,5-trichloro-2-(3,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-4-10(16)12(11(17)5-7)6-1-2-8(14)9(15)3-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEQTHQGPZKTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074185 | |
| Record name | 2,3',4,4',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56558-17-9 | |
| Record name | 2,3′,4,4′,6-Pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56558-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PCB 119 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056558179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4,4',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,4',6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRA124HZZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PCB-119 affect Chlorella Sorokiniana at the cellular level?
A1: The research paper demonstrates that PCB-119 negatively impacts the growth, chlorophyll content, and photosystem II (PSII) activity of Chlorella Sorokiniana cells []. At a concentration of 0.05 µg/mL, PCB-119 caused a cessation of growth, significant chlorophyll bleaching, and ultimately, cell death []. The study employed high-resolution chlorophyll fluorescence kinetics, revealing a rapid initial decline in primary photosynthetic activity upon exposure to PCB-119 []. Interestingly, a near-complete recovery of this activity was observed by the end of the incubation period, coinciding with widespread cell death []. This suggests a complex response mechanism where a small subpopulation of cells might possess a higher tolerance to PCB-119.
Q2: Does PCB-119 completely eradicate the Chlorella Sorokiniana culture?
A2: While PCB-119 exerts significant toxicity, the research suggests that it does not lead to complete eradication of the Chlorella Sorokiniana culture []. Analysis of the distribution of the parameter Fv/Fm, a measure of PSII photochemical efficiency, revealed the existence of a small subpopulation (2-3%) of cells maintaining high Fv/Fm values (>0.7) even under PCB-119 exposure []. These stress-resistant cells, identified through high-sensitivity fluorescence techniques, exhibited sustained photosynthetic activity despite the presence of lethal doses of PCB-119, suggesting a potential mechanism for population recovery []. Furthermore, the study observed that treated cultures could resume growth when transferred to a fresh medium after prolonged incubation with PCB-119 []. This highlights the resilience of Chlorella Sorokiniana and its capacity for recovery, even after exposure to significant PCB-119 concentrations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


